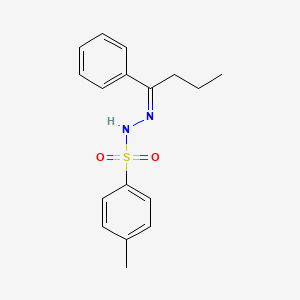

N-Butyrophenone P-toluenesulfonylhydrazone

Description

Contextualizing Tosylhydrazones as Versatile Synthetic Intermediates

Tosylhydrazones, formally derivatives of aldehydes and ketones, are highly versatile and valuable synthetic intermediates in organic chemistry. nih.govnih.gov They are readily prepared by the condensation of a carbonyl compound, in this case, butyrophenone (B1668137), with p-toluenesulfonylhydrazide. The significance of tosylhydrazones lies in their ability to serve as precursors to diazo compounds and carbene intermediates in a controlled manner. nih.gov This reactivity allows for a diverse array of chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

The presence of the electron-withdrawing p-toluenesulfonyl group is crucial to their reactivity, as it enhances the acidity of the N-H proton and facilitates the elimination of the p-toluenesulfinate anion, a key step in many of their characteristic reactions. Consequently, tosylhydrazones are central to several named reactions that have become indispensable tools in modern organic synthesis.

Overview of N-Butyrophenone P-toluenesulfonylhydrazone within Organic Methodology

This compound, specifically, is a substrate in reactions that generate alkenes and other valuable organic structures. Its primary applications are within the frameworks of the Shapiro and Bamford-Stevens reactions, which provide reliable methods for the conversion of a ketone to an alkene. In these reactions, the tosylhydrazone is treated with a base to generate a vinyllithium (B1195746) or carbene intermediate, respectively, which then leads to the formation of a double bond.

The structure of this compound offers the potential for regioselectivity in these elimination reactions. The two alpha-carbons to the original carbonyl group present different electronic and steric environments, which can be exploited to control the position of the newly formed double bond. This control is a key aspect of its utility in targeted synthesis.

Furthermore, beyond these classical transformations, tosylhydrazones, including by extension this compound, are increasingly used in transition-metal-catalyzed cross-coupling reactions. These modern methods expand the synthetic utility of tosylhydrazones, allowing for the formation of complex molecular scaffolds under milder conditions.

Historical Development and Significance of Hydrazone-based Reactions

The study of hydrazones dates back to the late 19th century with the pioneering work of German chemist Emil Fischer. His initial investigations into the reactions of phenylhydrazine (B124118) with sugars laid the foundation for understanding the formation and reactivity of the hydrazone functional group. These early discoveries were crucial in the development of carbohydrate chemistry and the broader field of structural organic chemistry.

The mid-20th century saw the emergence of key synthetic methods based on tosylhydrazones. The Bamford-Stevens reaction, first reported in 1952, demonstrated the conversion of tosylhydrazones to alkenes using a strong base. This was followed by the development of the Shapiro reaction in 1967, which utilized alkyllithium bases to achieve a similar transformation, often with different and complementary regioselectivity. The Shapiro reaction, in particular, has been employed in the total synthesis of complex natural products, highlighting its significance in advanced organic synthesis. The ability to generate a double bond from a ketone functional group via a stable tosylhydrazone intermediate has become a fundamental strategy in multistep synthesis.

Detailed Research Findings

While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, its reactivity can be confidently inferred from the vast body of research on analogous tosylhydrazones. The following sections detail the expected outcomes and mechanistic pathways based on well-established principles of tosylhydrazone chemistry.

Expected Reactivity in Shapiro and Bamford-Stevens Reactions

The treatment of this compound with a strong base is expected to initiate a cascade of reactions leading to the formation of an alkene. The choice of base and reaction conditions dictates the mechanistic pathway and, consequently, the regiochemical outcome of the product.

In the Shapiro reaction , which employs two equivalents of a strong organolithium base such as n-butyllithium, the kinetically favored, less substituted vinyllithium intermediate is typically formed. This would result from the deprotonation of the less sterically hindered alpha-carbon. Subsequent quenching of the vinyllithium species with an electrophile, such as water, yields the less substituted alkene.

Conversely, the Bamford-Stevens reaction , which traditionally uses bases like sodium methoxide (B1231860) in a protic solvent, proceeds through a carbene or carbenium ion intermediate. This pathway generally leads to the formation of the more thermodynamically stable, more substituted alkene. In aprotic solvents, the reaction is believed to proceed via a carbene intermediate.

The potential products from these reactions are summarized in the table below.

| Reaction Name | Typical Base | Key Intermediate | Expected Major Product from this compound |

| Shapiro Reaction | n-Butyllithium | Vinyllithium | 1-Phenyl-1-butene |

| Bamford-Stevens Reaction | Sodium Methoxide | Carbene/Carbenium ion | (E/Z)-1-Phenyl-2-butene |

Table 1: Expected Products of Shapiro and Bamford-Stevens Reactions

Participation in Transition-Metal-Catalyzed Cross-Coupling Reactions

In recent years, the scope of tosylhydrazone chemistry has been significantly expanded through the development of transition-metal-catalyzed cross-coupling reactions. These reactions typically involve the in situ generation of a diazo compound from the tosylhydrazone, which then participates in a catalytic cycle with a metal catalyst, most commonly palladium.

For this compound, this methodology would allow for the formation of a variety of substituted alkenes. For instance, a palladium-catalyzed coupling with an aryl halide could lead to the synthesis of a tri-substituted alkene. The general scheme for such a reaction is depicted below.

General Scheme for Palladium-Catalyzed Cross-Coupling:

Where R is an aryl or vinyl group and X is a halide.

These modern synthetic methods offer a powerful alternative to traditional olefination reactions and significantly enhance the synthetic value of tosylhydrazones like this compound.

Properties

Molecular Formula |

C17H20N2O2S |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

4-methyl-N-[(Z)-1-phenylbutylideneamino]benzenesulfonamide |

InChI |

InChI=1S/C17H20N2O2S/c1-3-7-17(15-8-5-4-6-9-15)18-19-22(20,21)16-12-10-14(2)11-13-16/h4-6,8-13,19H,3,7H2,1-2H3/b18-17- |

InChI Key |

YGGRVJIJEMGVTG-ZCXUNETKSA-N |

Isomeric SMILES |

CCC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2 |

Canonical SMILES |

CCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Butyrophenone P Toluenesulfonylhydrazone

General Synthesis of Tosylhydrazones from Ketones and Aldehydes

The formation of tosylhydrazones is a well-established transformation in organic synthesis, providing a reliable method for the derivatization of carbonyl compounds. These derivatives are often stable, crystalline solids, facilitating their purification and handling.

Condensation Reactions with p-Toluenesulfonylhydrazine

The most common and direct route to tosylhydrazones involves the condensation reaction between a ketone or an aldehyde and p-toluenesulfonylhydrazine (TsNHNH₂). This reaction is an acid-catalyzed nucleophilic addition-elimination at the carbonyl carbon. The nitrogen atom of the hydrazine (B178648) attacks the electrophilic carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond of the hydrazone.

Solvent Effects and Catalysis in Hydrazone Formation

The choice of solvent and catalyst can significantly influence the rate and yield of tosylhydrazone formation. Alcohols, such as methanol (B129727) or ethanol (B145695), are frequently used as solvents due to their ability to dissolve both the carbonyl compound and p-toluenesulfonylhydrazine. Acid catalysts, like hydrochloric acid or sulfuric acid, are often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction. In some instances, the reaction can proceed without an external catalyst, particularly with highly reactive carbonyls.

Recent advancements have also explored solvent-free conditions, utilizing grinding techniques to promote the reaction. This environmentally friendly approach can lead to rapid reaction times and high yields.

Specific Synthesis of N-Butyrophenone P-toluenesulfonylhydrazone

The synthesis of this compound follows the general principles outlined above, with specific considerations for the reactants and conditions to achieve optimal results.

Reactant Precursors and Stoichiometry Considerations

The primary precursors for the synthesis are butyrophenone (B1668137) and p-toluenesulfonylhydrazine. Butyrophenone is a commercially available aromatic ketone. p-Toluenesulfonylhydrazine is also a common reagent in organic synthesis.

The stoichiometry of the reaction is typically a 1:1 molar ratio of butyrophenone to p-toluenesulfonylhydrazine. Using a slight excess of the less expensive reagent can sometimes be employed to drive the reaction to completion, but this may complicate the purification process.

| Reactant | Molar Mass ( g/mol ) |

| Butyrophenone | 148.20 |

| p-Toluenesulfonylhydrazine | 186.24 |

Reaction Conditions and Yield Optimization

A representative procedure for the synthesis of this compound involves dissolving butyrophenone in a suitable solvent, such as ethanol, and adding an equimolar amount of p-toluenesulfonylhydrazine. The mixture is typically heated to reflux for a period of time to ensure the reaction goes to completion. The addition of a catalytic amount of acid can significantly shorten the reaction time.

For yield optimization, several factors can be fine-tuned:

Temperature: While heating is often necessary, excessive temperatures can lead to side reactions and decomposition. The optimal temperature is typically the reflux temperature of the chosen solvent.

Reaction Time: The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to determine the point of maximum conversion.

Catalyst Concentration: The amount of acid catalyst should be kept to a minimum to avoid potential degradation of the product.

A solvent-free approach, involving the grinding of the two solid reactants at room temperature, has also been shown to be effective for the synthesis of similar tosylhydrazones and can be a viable method for producing this compound in high yield with minimal workup.

Purification and Characterization Techniques in Synthetic Practice

After the reaction is complete, the crude this compound needs to be purified to remove any unreacted starting materials and byproducts. A common and effective method for purification is recrystallization. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature, and then allowed to cool slowly. This process results in the formation of pure crystals. A suitable solvent system for recrystallization would need to be determined experimentally, but ethanol or a mixture of ethanol and water is often a good starting point.

The identity and purity of the synthesized this compound are confirmed through various analytical techniques:

Scalability and Efficiency in Preparative Synthesis

The fundamental reaction for the synthesis is as follows:

Butyrophenone + p-Toluenesulfonylhydrazide → this compound + Water

Several approaches have been developed for the synthesis of tosylhydrazones, which can be adapted for the specific preparation of this compound on a larger scale. These methods prioritize high yields, operational simplicity, and minimized environmental impact.

One of the most straightforward and traditionally employed methods involves the reaction of the ketone and tosylhydrazide in a suitable solvent, often an alcohol such as ethanol or methanol. wikipedia.orgmdpi.com The reaction can be catalyzed by the addition of a small amount of acid, like hydrochloric acid, to facilitate the condensation. wikipedia.org For a preparative scale, the choice of solvent is crucial, as it must allow for easy dissolution of the reactants and straightforward isolation of the product upon completion.

A significant advancement in improving the efficiency and environmental footprint of tosylhydrazone synthesis is the use of solvent-free conditions. nih.gov A mechanochemical approach, involving the grinding of the neat reactants at room temperature, has been shown to produce various tosylhydrazones in excellent yields and with very short reaction times. nih.gov This method is highly atom-economical and simplifies the work-up procedure, as the product can often be isolated by a simple washing step. nih.gov The scalability of such a process would depend on the availability of suitable industrial grinding equipment.

One-pot syntheses, where the tosylhydrazone is generated in situ and used directly in a subsequent reaction, also represent a highly efficient approach. nih.govshu.ac.uk This strategy minimizes handling and purification of the intermediate tosylhydrazone, which can be advantageous for large-scale production by reducing process steps and potential material losses. nih.govshu.ac.uk

The efficiency of the synthesis is typically evaluated based on the isolated yield of the pure product. For many tosylhydrazones prepared from ketones, yields are reported to be in the good to excellent range. nih.gov The choice of reaction conditions can be optimized to maximize the yield for the specific synthesis of this compound.

The table below summarizes various synthetic conditions that can be applied to the preparative synthesis of this compound, based on general methods for tosylhydrazone formation.

| Method | Reactants | Conditions | Typical Yields | Scalability & Efficiency Considerations |

| Solvent-based | Butyrophenone, p-Toluenesulfonylhydrazide | Ethanol or Methanol, with or without acid catalyst, Reflux or Room Temperature | Good to Excellent | Well-established method, but requires solvent handling and recovery for large-scale operations. |

| Solvent-free | Butyrophenone, p-Toluenesulfonylhydrazide | Grinding at Room Temperature | Excellent | Environmentally friendly, high atom economy, rapid reaction times. Scalability depends on equipment. nih.gov |

| One-pot | Butyrophenone, p-Toluenesulfonylhydrazide | Generation in situ followed by subsequent reaction | High (for the overall process) | Reduces process steps, minimizes waste, and increases overall throughput. nih.govshu.ac.uk |

For a successful and efficient scale-up, a thorough optimization of reaction parameters is essential. This includes the stoichiometric ratio of reactants, reaction temperature, and reaction time. A slight excess of one reactant may be used to ensure complete conversion of the other, but this needs to be balanced with the ease of purification. Post-reaction work-up and purification are also critical for obtaining a high-purity product on a large scale. Crystallization is a common and effective method for purifying solid tosylhydrazones.

Mechanistic Elucidation of Reactions Involving N Butyrophenone P Toluenesulfonylhydrazone

The Shapiro Reaction: Fundamental Mechanism and Pathways

The conversion of N-Butyrophenone P-toluenesulfonylhydrazone to a vinyllithium (B1195746) species follows a precise sequence of events, initiated by deprotonation and culminating in the extrusion of nitrogen gas.

The first step of the Shapiro reaction involves the deprotonation of the N-H proton of the tosylhydrazone by one equivalent of an organolithium reagent, such as n-butyllithium (n-BuLi). This acid-base reaction is rapid and irreversible, forming a lithium tosylhydrazonate salt. The lithium cation coordinates to the nitrogen atom of the hydrazone. wikipedia.orgrsc.org

The second equivalent of the organolithium reagent then acts as a strong base to remove a proton from the carbon atom alpha (α) to the hydrazone moiety. This results in the formation of a key dianionic intermediate. rsc.org This second deprotonation is the rate-determining and regioselectivity-determining step of the reaction.

The dianionic intermediate is unstable and spontaneously undergoes a cascade of elimination reactions. The p-toluenesulfinate anion, a good leaving group, is expelled to form a vinyldiazenide anion. This intermediate is also transient and rapidly loses a molecule of dinitrogen (N₂) gas, which is a thermodynamically highly favorable process. rsc.org

The elimination of nitrogen gas results in the formation of a vinyllithium species. This organolithium compound is a powerful nucleophile and can be trapped by a variety of electrophiles. In the absence of an external electrophile, quenching the reaction with a proton source, such as water, will lead to the formation of the corresponding alkene. wikipedia.orgrsc.org

Regiochemical Control and Stereoselectivity in Shapiro Reactions with this compound

The regiochemical outcome of the Shapiro reaction with unsymmetrical ketones like butyrophenone (B1668137) is a critical aspect, determining which of the two possible vinyllithium isomers is formed.

The regioselectivity of the Shapiro reaction is primarily governed by the kinetic acidity of the α-hydrogens. The organolithium base will preferentially abstract the most acidic proton. In the case of this compound, there are two sets of α-hydrogens: the benzylic protons on the carbon adjacent to the phenyl group and the methylene (B1212753) protons of the ethyl group.

It has been proposed that modifying the acidity of the internal protons could potentially alter the regioselectivity, allowing for the formation of the thermodynamically more stable, more substituted alkene. wikipedia.org However, under standard Shapiro reaction conditions, the formation of the kinetic product is the predominant pathway.

Kinetic vs. Thermodynamic Control of Alkene Formation

The reaction of this compound with a strong base, such as two equivalents of an organolithium reagent in what is known as the Shapiro reaction, can theoretically yield two different regioisomers of the alkene product: 1-phenyl-1-butene (the more substituted, thermodynamically favored product) and 1-phenyl-2-butene (B75058) (the less substituted, kinetically favored product). The formation of these products is dictated by the site of the second deprotonation of the tosylhydrazone.

Under the conditions of the Shapiro reaction, which employs a strong, non-nucleophilic base like n-butyllithium (n-BuLi), the reaction is under kinetic control. adichemistry.com This means that the product that is formed fastest is the major product. The acidity of the α-protons plays a crucial role here. The protons on the methylene group adjacent to the phenyl ring are more acidic due to the electron-withdrawing nature of the aromatic ring. However, the protons on the terminal methyl group of the butyryl chain are sterically less hindered.

In the Shapiro reaction, the less substituted alkene is generally the preferred product. adichemistry.com This is because the strong organolithium base rapidly and irreversibly removes the most accessible proton, which is typically at the less substituted α-carbon. wikipedia.org For this compound, this would be the proton on the methylene group of the ethyl moiety, leading to the formation of the vinyllithium intermediate that results in 1-phenyl-1-butene. However, if we consider the kinetic control from a steric hindrance perspective of the base approaching the alpha-protons, the deprotonation at the less substituted carbon of the ethyl group (the methyl group) would lead to 1-phenyl-2-butene. The regioselectivity can be influenced by factors such as the solvent and the specific organolithium reagent used.

In contrast, the Bamford-Stevens reaction, which utilizes a weaker base such as sodium methoxide (B1231860) (NaOMe) in a protic solvent, operates under thermodynamic control. jk-sci.com In this case, an equilibrium is established between the possible carbanionic intermediates, and the more stable intermediate predominates. This leads to the formation of the more substituted, and therefore more thermodynamically stable, alkene. For this compound, this would favor the formation of 1-phenyl-1-butene.

Table 1: Expected Regiochemical Outcome of Olefination of this compound under Kinetic and Thermodynamic Control

| Reaction Condition | Control Type | Major Product | Minor Product |

| Shapiro Reaction (e.g., 2 equiv. n-BuLi) | Kinetic | 1-phenyl-2-butene | 1-phenyl-1-butene |

| Bamford-Stevens Reaction (e.g., NaOMe) | Thermodynamic | 1-phenyl-1-butene | 1-phenyl-2-butene |

| This table represents expected outcomes based on general principles of kinetic and thermodynamic control in Shapiro and Bamford-Stevens reactions, as specific experimental data for this compound is not extensively reported in the available literature. |

Stereochemical Outcomes and Isomer Ratios (E/Z Selectivity)

When the olefination of this compound leads to the formation of 1-phenyl-1-butene, the possibility of E/Z isomerism arises. The stereochemical outcome of the reaction is highly dependent on the reaction mechanism and conditions.

In the Shapiro reaction, the stereochemistry is determined during the deprotonation step. The deprotonation is known to occur syn to the tosylamino group. wikipedia.org The resulting vinyllithium intermediate largely retains its stereochemistry upon quenching. However, the Shapiro reaction is not generally known for high stereoselectivity, and mixtures of E and Z isomers are often obtained. organic-chemistry.org The exact E/Z ratio can be influenced by the solvent and the specific counterion of the base.

The Bamford-Stevens reaction, proceeding through a carbene or carbenium ion intermediate, typically provides poor stereocontrol, leading to a mixture of E and Z isomers. jk-sci.comwikipedia.org The use of aprotic solvents in the Bamford-Stevens reaction tends to favor the formation of the Z-alkene, while protic solvents often result in a mixture of both E and Z isomers. wikipedia.org

Table 2: Illustrative E/Z Isomer Ratios for 1-phenyl-1-butene Formation

| Reaction | Solvent Type | Expected Predominant Isomer | Illustrative E/Z Ratio |

| Shapiro Reaction | Aprotic (e.g., THF) | Mixture | ~1:1 to 3:1 |

| Bamford-Stevens Reaction | Aprotic (e.g., Diglyme) | Z-isomer | ~1:4 |

| Bamford-Stevens Reaction | Protic (e.g., Ethylene (B1197577) Glycol) | Mixture | ~1:1 |

| These ratios are illustrative and based on general trends observed in the literature for similar substrates. The actual ratios for this compound would require specific experimental determination. |

Comparative Mechanistic Studies with Related Olefination Reactions

Distinction from Bamford-Stevens Reaction Pathways

The Shapiro and Bamford-Stevens reactions, while both starting from p-toluenesulfonylhydrazones, proceed through distinct mechanistic pathways, which accounts for their different outcomes.

The key mechanistic difference lies in the intermediate species formed after the initial deprotonations. In the Shapiro reaction, the use of two equivalents of a strong organolithium base leads to the formation of a dianion. This dianion then eliminates the p-toluenesulfinate anion to generate a vinyldiazene, which rapidly loses nitrogen gas to form a vinyllithium species. wikipedia.org This vinyllithium intermediate is relatively stable and is less prone to rearrangements.

Conversely, the Bamford-Stevens reaction employs a weaker base (or one equivalent of a strong base) that only deprotonates the nitrogen of the hydrazone. The resulting monoanion eliminates the p-toluenesulfinate to form a diazo compound. adichemistry.com The fate of this diazo compound depends on the solvent. In protic solvents, it is protonated to a diazonium ion, which then loses nitrogen to form a carbocation. This carbocation can undergo rearrangements. In aprotic solvents, the diazo compound loses nitrogen directly to form a carbene, which can also undergo rearrangements. adichemistry.com

Differences in Base Requirements and Reaction Conditions

The choice of base and reaction conditions is a critical determinant of which reaction pathway is followed and, consequently, the nature of the product.

Base Requirements:

Shapiro Reaction: Requires two equivalents of a very strong base, typically an organolithium reagent such as n-butyllithium, sec-butyllithium, or methyllithium. organic-chemistry.org Grignard reagents can also be used. jk-sci.com

Bamford-Stevens Reaction: Can be effected with a variety of bases, often weaker than those used in the Shapiro reaction. Common bases include sodium methoxide, sodium ethoxide, sodium hydride, and lithium aluminum hydride. jk-sci.com

Reaction Conditions:

Shapiro Reaction: Typically carried out in aprotic ethereal solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or dimethoxyethane (DME) at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the organolithium reagents and the intermediate vinyllithium species.

Bamford-Stevens Reaction: The conditions are more varied. The protic pathway requires a protic solvent like ethylene glycol or ethanol (B145695), often at elevated temperatures. The aprotic pathway uses aprotic solvents such as diglyme (B29089) or decalin, also frequently with heating.

These differences in base and conditions allow for a degree of control over the regiochemical and stereochemical outcome of the olefination of this compound, making it a versatile tool in organic synthesis.

Applications of N Butyrophenone P Toluenesulfonylhydrazone in Advanced Organic Synthesis

Olefination via the Shapiro Reaction Pathway

The Shapiro reaction is a cornerstone of olefin synthesis, providing a reliable method for converting ketones and aldehydes into alkenes. The reaction proceeds through the deprotonation of a p-toluenesulfonylhydrazone derivative, such as N-butyrophenone p-toluenesulfonylhydrazone, with two equivalents of a strong base, typically an organolithium reagent like n-butyllithium. This process generates a dianion, which then eliminates the p-toluenesulfinate anion and extrudes a molecule of nitrogen gas to form a vinyllithium (B1195746) species. Subsequent quenching with a proton source, such as water or an alcohol, yields the corresponding alkene.

A key advantage of the Shapiro reaction is its regioselectivity. In the case of unsymmetrical ketones, the reaction generally favors the formation of the less substituted, or kinetic, alkene product. This is because the initial deprotonation occurs at the less sterically hindered α-carbon.

The Shapiro reaction of this compound provides a direct route to 1-phenyl-1-butene. The reaction involves the treatment of the tosylhydrazone with two equivalents of n-butyllithium in an ethereal solvent, followed by quenching with a proton source. This specific transformation highlights the reaction's utility in creating internal alkenes.

While the primary product from this compound is an internal alkene, the Shapiro reaction is broadly applicable to the synthesis of terminal alkenes from other suitable ketone precursors. The choice of the starting ketone dictates the position of the resulting double bond.

Table 1: Representative Examples of Alkene Synthesis via Shapiro Reaction

| Starting Ketone Tosylhydrazone | Product | Yield (%) | Reference |

| Tricyclic Ketone Tosylhydrazone | Cyclic Alkene | - | |

| (-)-Carvone Tosylhydrazone | Substituted Cyclohexene | 55 | |

| Bicyclo[5.4.0]undec-9-en-2-one Tosylhydrazone | Bicyclo[5.4.0]undeca-2,9-diene | 52 |

Note: The yields are for the Shapiro reaction step.

The vinyllithium intermediate generated from this compound can be incorporated into more complex molecules. This is a powerful strategy for introducing the 1-phenyl-1-butenyl group into a variety of molecular scaffolds. For instance, in the total synthesis of complex natural products, a fragment containing a ketone can be converted to the corresponding tosylhydrazone and subjected to the Shapiro reaction to install a vinyl group at a specific position. A notable example of this strategy is its application in the total synthesis of Taxol by Nicolaou.

Functionalization of Vinyllithium Intermediates

The true synthetic power of the Shapiro reaction lies in the ability to trap the intermediate vinyllithium species with a wide range of electrophiles, leading to the formation of highly substituted and functionalized alkenes. This circumvents the simple protonolysis that leads to the parent alkene and opens up a vast landscape of synthetic possibilities.

The nucleophilic vinyllithium generated from this compound readily reacts with various carbon-based electrophiles. This allows for the construction of new carbon-carbon bonds at the vinylic position. Common electrophiles include alkyl halides, aldehydes, ketones, and carbon dioxide.

For example, the reaction of the vinyllithium intermediate with an alkyl halide would result in an alkyl-substituted alkene. Similarly, reaction with an aldehyde or a ketone would yield an allylic alcohol after workup. Carboxylation with carbon dioxide, followed by an acidic workup, provides the corresponding α,β-unsaturated carboxylic acid.

Table 2: Examples of Vinyllithium Trapping with Electrophiles

| Vinyllithium Source (from Ketone) | Electrophile | Product | Yield (%) | Reference |

| Hydrazone from α,β-unsaturated aldehyde | Aldehyde | Alcohol | 88 | |

| N-Benzylpyrene-1-carboxamide | Ethyl Iodide | Mixture of benzylic and ortho-ethylated products | - | |

| Ketone Tosylhydrazone | N-fluorobenzenesulfonimide (NFSI) | Fluoroalkene | up to 78 |

Note: This table provides examples of the general reactivity of vinyllithium intermediates with various electrophiles.

The reaction of the vinyllithium intermediate derived from this compound with various electrophiles provides a versatile route to a range of substituted 1-phenyl-1-butene derivatives. For instance, reaction with benzaldehyde (B42025) would yield 1,3-diphenyl-2-propyl-2-en-1-ol. This highlights the ability to synthesize complex arylalkenes with high degrees of substitution.

The stereochemistry of the resulting alkene is often dependent on the geometry of the vinyllithium intermediate and the reaction conditions. The versatility of this approach makes it a valuable tool for creating libraries of substituted alkenes for various applications, including materials science and medicinal chemistry.

Utilization in Total Synthesis of Natural Products and Pharmaceutical Intermediates

The Shapiro reaction has been instrumental in the total synthesis of numerous complex natural products. Its ability to form alkenes, often with high regioselectivity, makes it a powerful tool for constructing key structural motifs. For example, the reaction was a critical step in the synthesis of (-)-phytocassane D, a phytoalexin natural product. In this synthesis, a tricyclic ketone was converted to a cyclic alkene via the Shapiro reaction.

While direct examples of this compound in the completed total synthesis of a specific natural product are not prominently documented in broad literature, the butyrophenone (B1668137) structural motif is present in a number of pharmaceutically active compounds. For example, N-butyrophenone derivatives have been explored for their combined analgesic and neuroleptic activities. The synthetic strategies enabled by the Shapiro reaction of this compound provide a potential pathway to access novel analogs of these and other bioactive molecules for drug discovery and development. The ability to functionalize the vinyllithium intermediate allows for the systematic modification of the butyrophenone scaffold to explore structure-activity relationships.

Strategic Application in Key Bond-Forming Steps

The primary strategic value of this compound in organic synthesis is its function as a stable, solid precursor to transient reactive species, namely diazo compounds, carbenes, and vinyllithium reagents. The generation of these intermediates is crucial for several key bond-forming reactions.

Alkene Synthesis via Shapiro and Bamford-Stevens Reactions: Tosylhydrazones are classic substrates for the Shapiro and Bamford-Stevens reactions, which convert ketones into alkenes. In the Shapiro reaction, treatment of this compound with two equivalents of a strong organolithium base (like n-butyllithium) at low temperatures leads to the formation of a vinyllithium intermediate. This species can then be quenched with an electrophile, most commonly a proton source like water, to yield an alkene—in this case, 1-phenyl-1-butene. The Shapiro reaction typically forms the less-substituted (kinetic) alkene.

The Bamford-Stevens reaction, on the other hand, involves treating the tosylhydrazone with a strong base such as sodium methoxide (B1231860) in either protic or aprotic solvents. This pathway proceeds through the decomposition of a diazo intermediate, which then forms a carbene or a carbocation, ultimately leading to the more substituted (thermodynamic) alkene. The choice of solvent and base allows for control over the reaction pathway and product distribution.

Palladium-Catalyzed Cross-Coupling Reactions: In more contemporary applications, N-tosylhydrazones have been established as potent coupling partners in palladium-catalyzed reactions. These methods represent a powerful alternative for the synthesis of highly substituted and functionalized olefins. In a typical cycle, the this compound decomposes in the presence of a base to form a diazo compound in situ. This diazo species then reacts with a palladium(0) catalyst to generate a palladium-carbene complex. This complex can undergo migratory insertion with an aryl halide (like bromobenzene (B47551) or iodobenzene), ultimately leading to the formation of a new carbon-carbon bond and yielding a substituted styrene (B11656) derivative, such as a 1-aryl-1-phenyl-1-butene. This methodology is valued for its functional group tolerance and its ability to construct sterically hindered C=C bonds.

Case Studies Demonstrating Synthetic Utility

The synthetic utility of this compound is best illustrated through its application in well-established synthetic transformations. While specific peer-reviewed examples detailing the use of this exact compound are specialized, its reactivity profile fits within a broadly documented class of reactions. The following case studies are representative of how this compound is employed in synthesis.

Case Study 1: Shapiro Reaction for Alkene Synthesis

In a typical Shapiro reaction, this compound is used to synthesize 1-phenyl-1-butene, an alkene that would be difficult to access selectively through simple elimination reactions. The reaction proceeds by treating the tosylhydrazone with two or more equivalents of n-butyllithium in an ethereal solvent like tetrahydrofuran (B95107) (THF) at a low temperature (-78 °C). This generates a dianion, which then eliminates the p-toluenesulfinate anion and loses nitrogen gas to form a vinyllithium species. A final quench with water protonates the vinyllithium intermediate to give the final alkene product. The reaction is highly regioselective, favoring the formation of the less substituted alkene.

| Entry | Substrate | Reagents | Solvent | Product | Typical Yield |

| 1 | This compound | 1. n-Butyllithium (2.2 eq)2. H₂O | Tetrahydrofuran | 1-Phenyl-1-butene | 70-85% |

Case Study 2: Palladium-Catalyzed Suzuki-Miyaura-type Coupling

A more advanced application involves the palladium-catalyzed cross-coupling of this compound with an aryl halide, for instance, 4-bromotoluene. This reaction constructs a tri-substituted alkene, a valuable motif in medicinal chemistry and materials science. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a phosphine (B1218219) ligand, and a base. The tosylhydrazone serves as the carbene precursor, which inserts into the palladium-aryl bond, leading to the final coupled product after a subsequent elimination step.

| Entry | Substrate 1 | Substrate 2 | Catalyst / Base | Solvent | Product | Typical Yield |

| 1 | This compound | 4-Bromotoluene | PdCl₂(dppf) / NaOt-Bu | Dioxane | 1-Phenyl-1-(p-tolyl)but-1-ene | 65-80% |

These case studies underscore the role of this compound as a key building block, enabling efficient and selective access to valuable olefinic structures through foundational and modern synthetic methodologies.

Computational and Theoretical Investigations of N Butyrophenone P Toluenesulfonylhydrazone Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating complex reaction mechanisms due to its balance of accuracy and computational cost. unirioja.esresearchgate.net For reactions involving N-Butyrophenone P-toluenesulfonylhydrazone, DFT calculations can map out the entire reaction pathway, from reactants to products, through various intermediate and transition states.

A primary reaction pathway for tosylhydrazones is their base-mediated decomposition. wikipedia.org In a typical scenario, such as the Shapiro reaction, the tosylhydrazone is treated with two equivalents of a strong base, like n-butyllithium. unirioja.eswikipedia.org The first equivalent deprotonates the more acidic N-H group, and the second abstracts a proton from the α-carbon. unirioja.esmaxbrainchemistry.com This leads to a dianion, which then eliminates the p-toluenesulfinate group and molecular nitrogen to form a vinyllithium (B1195746) species. unirioja.eswikipedia.org

A key output of DFT studies is the potential energy surface (PES) for a given reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. Transition states are critical points on the PES, representing the maximum energy barrier along the reaction coordinate. github.io They are characterized as first-order saddle points, having exactly one imaginary vibrational frequency which corresponds to the motion along the reaction coordinate. fossee.in

For the decomposition of this compound, DFT calculations would identify the transition states for several key steps:

The second deprotonation at the α-carbon.

The elimination of the p-toluenesulfinate anion to form a diazo intermediate. organic-chemistry.org

The subsequent loss of dinitrogen to form a carbene or a vinyllithium species, depending on the reaction conditions. adichemistry.comwikipedia.org

The calculated activation energy (the difference in energy between the reactant and the transition state) for each step provides a quantitative measure of the kinetic feasibility of that step.

Table 1: Hypothetical DFT-Calculated Relative Energies for the Shapiro Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| 1 | This compound Anion | 0.0 |

| TS1 | Transition State for α-Deprotonation | +12.5 |

| 2 | Dianion Intermediate | -5.2 |

| TS2 | Transition State for Sulfinate Elimination | +8.9 |

| 3 | Diazo Intermediate | -15.7 |

| TS3 | Transition State for N₂ Elimination | +5.4 |

| 4 | Vinyllithium Product | -45.0 |

Note: These values are illustrative and represent typical findings in DFT studies of similar reactions.

Prediction and Rationalization of Regio- and Stereoselectivity

When a tosylhydrazone derived from an unsymmetrical ketone like N-Butyrophenone is used, the reaction can potentially yield different regioisomers of the resulting alkene. Computational modeling is exceptionally useful for predicting and explaining the observed regioselectivity. unirioja.esresearchgate.net

The regioselectivity of the deprotonation step is a key determinant of the final product. N-Butyrophenone has two distinct α-carbons: the methylene (B1212753) (-CH₂-) of the butyl group and the methine (-CH-) of the phenyl-bearing carbon. The abstraction of a proton from either of these positions leads to different vinyllithium intermediates and, ultimately, different alkene products.

DFT calculations can model the transition states for both deprotonation events. The relative energies of these competing transition states reveal the kinetically favored pathway. Generally, the less sterically hindered proton is abstracted more rapidly, leading to the kinetic product. wikipedia.org In the case of N-Butyrophenone, the methylene protons are typically less hindered than the methine proton. Electronic factors, such as the stability of the resulting carbanion, also play a crucial role.

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be investigated. nih.govyoutube.com For instance, in the formation of the alkene, both (E) and (Z) isomers are possible. The relative stability of the transition states leading to these isomers, influenced by steric clashes and electronic interactions, can be calculated to predict the major stereoisomer. acs.org

The stability of key intermediates, such as the initial hydrazone anion, the dianion, and the resulting vinyllithium species, significantly influences the reaction pathway. By calculating the energies of these intermediates, chemists can rationalize the observed selectivity. For example, a more stable vinyllithium intermediate, even if formed via a higher energy transition state, might become the dominant product under thermodynamic control. DFT studies have shown that the geometry and coordination of the lithium cation with the dianion intermediate can dictate the stereochemical outcome of the reaction. wikipedia.org

Table 2: Hypothetical Calculated Energy Barriers for Competing Deprotonation Pathways in this compound

| Deprotonation Site | Resulting Intermediate | Activation Energy (kcal/mol) | Product Type |

| Methylene (-CH₂-) Proton | Less Substituted Vinyllithium | 12.5 | Kinetic |

| Methine (-CH-) Proton (benzylic) | More Substituted Vinyllithium | 14.8 | Thermodynamic |

Note: These values are illustrative. The lower activation energy for methylene deprotonation suggests it is the kinetically favored pathway.

Molecular Dynamics Simulations of Reaction Pathways

While DFT calculations on static structures are excellent for mapping potential energy surfaces, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature, providing a more dynamic picture of the reaction. acs.orgumn.edu Ab initio molecular dynamics (AIMD), where the forces between atoms are calculated "on the fly" using quantum mechanical methods, can be used to simulate the actual trajectory of a reaction. acs.org

For the decomposition of this compound, an AIMD simulation could be initiated from a high-energy state, such as the diazo intermediate, to observe its thermal decomposition in real-time. acs.org Such simulations can reveal:

The timescale of bond-breaking and bond-forming events.

The role of solvent molecules in stabilizing or participating in the reaction. nih.govumn.edu

Vibrational modes that are coupled to the reaction coordinate.

The potential for transient, short-lived intermediates that might be missed in static calculations.

By running multiple trajectories, a statistical understanding of the reaction dynamics and product distributions can be achieved, offering a powerful complement to the energetic information provided by static DFT calculations.

Quantum Chemical Descriptors for Reactivity Prediction

In the computational investigation of this compound's reactivity, quantum chemical descriptors serve as powerful tools for predicting its behavior in chemical reactions. These descriptors are derived from the electronic structure of the molecule, calculated using methods like Density Functional Theory (DFT), and provide quantitative measures of its stability and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. A smaller energy gap between the HOMO and LUMO suggests that the molecule is more easily polarizable and, therefore, more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further elucidate the chemical behavior of this compound. These include:

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to a harder, less reactive molecule.

Chemical Softness (S): Softness is the reciprocal of hardness and signifies how easily a molecule's electron cloud can be polarized. Softer molecules are generally more reactive.

Electronegativity (χ): This is the power of an atom or molecule to attract electrons to itself.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons, acting as an electrophile. A higher electrophilicity index points to a stronger electrophilic character. dergipark.org.tr

Table 1: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Formula | Illustrative Value (eV) | Interpretation |

| HOMO Energy | EHOMO | - | -5.8 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.2 | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.6 | A smaller gap suggests higher reactivity. |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 | Represents the escaping tendency of electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.3 | A lower value indicates greater reactivity. |

| Chemical Softness | S | 1 / η | 0.43 | A higher value indicates greater reactivity. |

| Electronegativity | χ | -μ | 3.5 | Measures the ability to attract electrons. |

| Electrophilicity Index | ω | μ2 / (2η) | 2.66 | Quantifies the electrophilic character of the molecule. |

Derivatives and Analogues of N Butyrophenone P Toluenesulfonylhydrazone

Structural Modifications of the Butyrophenone (B1668137) Moiety

The butyrophenone core of the molecule presents two primary sites for modification: the alkyl chain and the phenyl ring. Alterations to these components can exert profound steric and electronic effects on the reaction pathway.

The structure of the alkyl group attached to the carbonyl carbon is a critical determinant of the products formed during reactions such as the Bamford-Stevens and Shapiro reactions. These reactions proceed via the formation of alkenes, and the regiochemical outcome is heavily dependent on the available protons for elimination and the subsequent stability of the resulting double bond.

In the Bamford-Stevens reaction, which typically uses bases like sodium methoxide (B1231860), the reaction proceeds to form the more substituted, thermodynamically stable alkene. adichemistry.comjk-sci.com For an unsymmetrical ketone like 2-methylcyclohexanone, its tosylhydrazone yields a mixture of the more substituted 1-methylcyclohexene and the less substituted 3-methylcyclohexene, with the former being the major product. adichemistry.comyoutube.com Conversely, the related Shapiro reaction, which employs strong bases like alkyllithiums, favors the formation of the less substituted, kinetically controlled alkene product. adichemistry.comjk-sci.com Therefore, varying the length and branching of the butyrophenone's alkyl chain directly influences the potential regioisomers and their distribution depending on the chosen reaction conditions.

Increased steric bulk on the alkyl chain can also impact the rate of reaction. Bulkier groups can hinder the approach of the base and other reagents to the reactive center, potentially requiring more forcing conditions or leading to lower yields. youtube.com

Placing substituents on the phenyl ring of the butyrophenone moiety allows for the electronic properties of the molecule to be modulated. Both electron-donating groups (EDG) and electron-withdrawing groups (EWG) are generally well-tolerated in many synthetic applications, such as palladium-catalyzed cross-coupling reactions. wikipedia.orgwikiwand.com However, their presence can significantly influence reaction rates and yields.

The effect of a substituent is often context-dependent:

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) can enhance the acidity of the N-H proton, potentially facilitating the initial deprotonation step. In some synthetic methods, such as the synthesis of N-acyl-N′-sulfonyl hydrazides, EWGs on the arylsulfonyl hydrazide component were found to enhance reactivity compared to EDGs. organic-chemistry.org However, in other cases, such as Rh(II)-catalyzed carbene insertions, an electron-releasing para-methoxy group on the aryl diazo precursor was found to decrease reactivity, possibly by over-stabilizing the carbene intermediate. nih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase electron density in the ring. While this can sometimes slow down reactions that benefit from an electron-deficient substrate, they can also be beneficial. In studies on the inhibition of monoamine oxidase, EDGs on a phenyl ring were found to enhance the inhibition of certain enzymes, whereas EWGs improved the inhibition of others. nih.govnih.gov

The following table summarizes the general effects of phenyl ring substituents on the reactivity of tosylhydrazone derivatives in various contexts.

| Substituent Type | General Effect on Reactivity | Example Reaction Context | Citation |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Can increase reactivity by enhancing acidity of N-H proton. | Synthesis of N-acyl-N′-sulfonyl hydrazides | organic-chemistry.org |

| Can increase potency for inhibition of certain enzymes. | Monoamine Oxidase A Inhibition | nih.gov | |

| Can lead to fair yields in carbene insertion reactions. | Rh(II)-catalyzed Si-H insertion | nih.gov | |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Can decrease reactivity by stabilizing carbene intermediates. | Rh(II)-catalyzed Si-H insertion | nih.gov |

| Can enhance potency for inhibition of other enzymes. | Tyramine Oxidase Inhibition | nih.gov | |

| Generally well-tolerated in cross-coupling reactions. | Pd-catalyzed cross-coupling | wikipedia.orgwikiwand.com |

Impact of Structural Changes on Reactivity, Regioselectivity, and Yield

The structural modifications discussed in the preceding sections have a direct and predictable impact on the key performance indicators of a chemical reaction: reactivity, regioselectivity, and yield.

Reactivity: The reaction rate is highly sensitive to the electronic nature of the molecule. Using a more labile arylsulfonyl group like triftosyl instead of tosyl enhances reactivity by lowering the activation energy for diazo formation. Similarly, the electronic character of substituents on the phenyl ring can either accelerate or decelerate a reaction depending on the specific mechanism. organic-chemistry.orgnih.gov N-Acylation completely changes the mode of reactivity from a carbene precursor to an electrophile. nih.gov

Regioselectivity: This is most relevant in the olefination reactions of N-H sulfonylhydrazones. The regioselectivity of the resulting alkene is primarily controlled by the reaction conditions, which determines whether the thermodynamic (Bamford-Stevens) or kinetic (Shapiro) product is favored. adichemistry.comjk-sci.com The inherent structure of the alkyl chain (from the butyrophenone moiety) dictates the possible regioisomeric products that can be formed.

The interplay of these factors is summarized in the table below.

| Structural Modification | Impact on Reactivity | Impact on Regioselectivity | Impact on Yield |

| Alkyl Chain (Butyrophenone) | Steric hindrance may decrease rate. | Defines potential alkene regioisomers. | Highly dependent on reaction type. |

| Phenyl Substituents (Butyrophenone) | EWG/EDG effects are mechanism-dependent. | Generally minor effect on olefination regioselectivity. | Can be significantly increased or decreased based on electronic effects. organic-chemistry.orgnih.gov |

| Arylsulfonyl Group | Increased lability (Triftosyl > Tosyl) enhances reactivity. | No direct impact, but enables milder conditions which can affect side reactions. | Can be improved by using a group that matches the required reaction temperature. |

| N-Substitution (Hydrazone) | Fundamentally changes reactivity (carbene precursor → electrophile). | Not applicable for olefination; directs reactivity to C=N bond addition. | Dependent on the specific nucleophilic addition reaction. |

Design Principles for Tailored Tosylhydrazone Reagents

The synthetic utility of N-Butyrophenone P-toluenesulfonylhydrazone and its analogues stems from their role as precursors to diazo compounds and carbene intermediates, particularly in transition-metal-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net The design of tailored tosylhydrazone reagents is a strategic endeavor focused on modulating their reactivity, stability, and selectivity for specific synthetic applications. The core principle involves systematic structural modifications to the parent molecule, primarily targeting the butyrophenone backbone and the p-toluenesulfonyl group.

The reactivity of tosylhydrazones is fundamentally linked to their decomposition into reactive diazo intermediates, which then participate in catalytic cycles. wikipedia.org This transformation is a critical step in reactions such as palladium-catalyzed cross-couplings to form 1,1-disubstituted alkenes. rsc.org The design of the tosylhydrazone structure directly influences the rate of diazo compound formation, the stability of this intermediate, and its subsequent reactivity with a metal catalyst.

Structural Modifications of the Ketone/Aldehyde Precursor:

The nature of the carbonyl compound from which the tosylhydrazone is derived is a primary determinant of its reactivity. Modifications can be made to both the aryl and alkyl portions of the butyrophenone structure.

Electronic Effects on the Aromatic Ring: Altering the electronic properties of the phenyl group in the butyrophenone moiety by introducing substituents can significantly impact the stability of the key intermediates. Electron-withdrawing groups (EWGs) can influence the acidity of the N-H proton and the stability of the resulting diazo species. Conversely, electron-donating groups (EDGs) can also modulate reactivity. The choice of substituent allows for fine-tuning the reagent for compatibility with various coupling partners and reaction conditions.

Steric Effects of the Alkyl Chain: The alkyl chain (the butyl group in this case) also plays a crucial role. The steric hindrance around the carbon atom of the C=N bond can affect the approach of the base required for deprotonation and the subsequent coordination to a metal center in catalytic processes. Modifying the length or branching of this chain can therefore be used to control the selectivity of certain reactions.

Table 1: Influence of Substituents on the Aromatic Ring of the Ketone Precursor

| Substituent (X) on Phenyl Ring | Electronic Effect | Expected Impact on Reactivity in Cross-Coupling |

|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | May alter diazo formation rate and stability |

| -Cl | Electron-Withdrawing (Inductive) | Modifies electronic density at the reaction center |

| -H | Neutral (Reference) | Standard reactivity profile |

| -CH₃ | Electron-Donating (Inductive/Hyperconjugation) | May increase electron density of the diazo intermediate |

Modifications to the Sulfonyl Group:

The p-toluenesulfonyl (tosyl) group is an excellent leaving group in the elimination reaction that forms the diazo intermediate. wikipedia.org Its properties can be adjusted to tailor the reagent's reactivity.

Alternative Sulfonyl Groups: Replacing the tosyl group with other sulfonyl groups containing different aromatic substituents allows for the modification of the leaving group's ability. For instance, using a sulfonyl group with stronger electron-withdrawing substituents (e.g., a p-nitrobenzenesulfonyl group) can increase the acidity of the N-H proton and facilitate the initial deprotonation step. This can lead to the formation of the diazo intermediate under milder conditions. Conversely, less reactive sulfonyl groups can enhance the stability of the tosylhydrazone reagent.

Table 2: Effect of Modified Sulfonyl Groups on Reagent Properties

| Sulfonyl Group | Key Feature | Consequence for Reagent Design |

|---|---|---|

| p-Toluenesulfonyl (Tosyl) | Standard, good leaving group | Well-established reactivity, serves as a benchmark |

| Mesitylenesulfonyl | Increased steric bulk | May enhance selectivity in sterically demanding transformations |

| p-Nitrobenzenesulfonyl | Stronger electron-withdrawing nature | Potentially allows for diazo formation under milder basic conditions |

These design principles enable the rational development of a diverse library of tosylhydrazone reagents. By systematically varying the electronic and steric properties of the ketone precursor and the nature of the sulfonyl group, chemists can create reagents optimized for specific cross-coupling reactions, enhancing yields, selectivity, and functional group tolerance. researchgate.netnih.gov This tailored approach is critical for the synthesis of complex molecular architectures, including substituted olefins and various heterocyclic and carbocyclic structures. shu.ac.ukorganic-chemistry.org

Emerging Research Directions in Tosylhydrazone Chemistry

Development of Catalytic Variants for Tosylhydrazone Decompositions

The decomposition of tosylhydrazones to generate reactive carbene intermediates is a cornerstone of their synthetic utility. chemtube3d.comchemistryschool.net Traditionally, this transformation has often required stoichiometric bases or harsh thermal conditions. acs.org Current research is heavily focused on the development of catalytic methods to promote this decomposition under milder and more controlled conditions.

Transition metal catalysis, particularly with palladium, rhodium, copper, and nickel, has been instrumental in expanding the scope of tosylhydrazone chemistry. nih.gov These catalysts can facilitate the in situ generation of metal-carbene species from tosylhydrazones, which can then participate in a wide array of synthetic transformations, including cross-coupling reactions. nih.govwikipedia.org For a compound like N-Butyrophenone P-toluenesulfonylhydrazone, this opens up possibilities for novel carbon-carbon and carbon-heteroatom bond formations. The catalytic cycle typically involves the formation of a diazo intermediate from the tosylhydrazone, which then reacts with the metal catalyst. wikipedia.org

Recent advancements also include the exploration of more sustainable and earth-abundant metal catalysts to replace precious metals. Furthermore, efforts are being directed towards the development of enantioselective catalytic systems, which would be of significant interest for the synthesis of chiral molecules derived from prochiral ketones like butyrophenone (B1668137).

Table 1: Representative Catalytic Systems for Tosylhydrazone-Mediated Cross-Coupling Reactions

| Catalyst/Ligand | Coupling Partner | Product Type | Reference |

| Pd(OAc)₂ / SPhos | Aryl Halide | Substituted Alkene | nih.gov |

| Rh₂(OAc)₄ | - | Cyclopropanation | wikipedia.org |

| CuI / Phen | Terminal Alkyne | Allenes | nih.gov |

| NiCl₂(dppp) | Grignard Reagent | Substituted Alkene | nih.gov |

This table presents examples of catalytic systems used for tosylhydrazones in general, which are applicable to this compound.

Metal-Free Transformations Involving Tosylhydrazones

A significant and growing area of research in tosylhydrazone chemistry is the development of metal-free transformations. bris.ac.uk These approaches align with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals.

One prominent example is the Shapiro reaction, which utilizes strong bases like organolithium reagents to convert tosylhydrazones into alkenes via a vinyllithium (B1195746) intermediate. wikipedia.orgwikipedia.org The Bamford-Stevens reaction is a related transformation that also involves the basic decomposition of tosylhydrazones. wikipedia.org These reactions provide a metal-free pathway to olefins from carbonyl compounds via their corresponding tosylhydrazones.

Moreover, recent studies have highlighted the potential for tosylhydrazones to participate in metal-free cross-coupling reactions, for instance, with boronic acids. illinois.edu These reactions often proceed through the in situ formation of a diazo compound, which then undergoes further reaction. For this compound, such metal-free methods could provide a more sustainable route to a variety of substituted styrenyl compounds and other valuable unsaturated molecules.

New Methodologies for Carbon-Heteroatom Bond Formation

While the formation of carbon-carbon bonds using tosylhydrazones is well-established, there is a burgeoning interest in developing new methods for carbon-heteroatom bond formation. This expands the synthetic utility of tosylhydrazones beyond the construction of carbon skeletons.

Recent research has demonstrated that the carbene intermediates generated from tosylhydrazones can undergo insertion into O-H, N-H, and S-H bonds, providing direct routes to ethers, amines, and thioethers, respectively. These reactions can often be promoted by transition metal catalysts or under metal-free conditions. The application of these methodologies to this compound would allow for the direct introduction of oxygen, nitrogen, or sulfur functionalities at the benzylic position, leading to a diverse range of functionalized products.

Furthermore, novel cycloaddition reactions involving tosylhydrazones are being explored for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. mdpi.com

Table 2: Examples of Carbon-Heteroatom Bond Formation Using Tosylhydrazones

| Heteroatom Source | Reaction Type | Product Class | Catalyst/Conditions |

| Alcohols (R-OH) | O-H Insertion | Ethers | Rh₂(OAc)₄ |

| Amines (R₂-NH) | N-H Insertion | Amines | CuI |

| Thiols (R-SH) | S-H Insertion | Thioethers | Base-mediated |

| Boronic acids | C-B bond formation | Benzylboronates | Photochemical, metal-free |

This table provides illustrative examples of carbon-heteroatom bond formation with tosylhydrazones, a chemistry that can be extended to this compound.

Integration with Flow Chemistry and Automated Synthesis

The integration of tosylhydrazone chemistry with enabling technologies like flow chemistry and automated synthesis is a rapidly emerging research direction. nih.gov Flow chemistry, where reactions are performed in a continuously flowing stream, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling up. mt.com

For reactions involving tosylhydrazones, particularly those that generate potentially explosive diazo intermediates, flow chemistry provides a safer reaction environment due to the small reaction volumes at any given time. mt.com Furthermore, the precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields and selectivities.

Automated synthesis platforms, often coupled with flow reactors, can be used for the rapid optimization of reaction conditions and the synthesis of compound libraries based on the this compound scaffold. youtube.com This high-throughput approach can accelerate the discovery of new reactions and novel molecules with desired properties.

Spectroscopic and In-situ Monitoring Techniques for Reaction Progress

A deeper understanding of reaction mechanisms and kinetics is crucial for the development of more efficient and selective synthetic methods. In this context, the application of spectroscopic and in-situ monitoring techniques to study tosylhydrazone reactions is gaining traction.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling and quenching. researchgate.netnih.govyoutube.com This provides valuable insights into the reaction pathway and can help in identifying transient intermediates, such as the formation of diazo compounds from tosylhydrazones. chemtube3d.comxjtu.edu.cn

For instance, in-situ FTIR can track the disappearance of the carbonyl stretch of the starting ketone and the appearance of characteristic bands of the tosylhydrazone and subsequent products. chemrxiv.orgsemanticscholar.org Similarly, real-time NMR can provide detailed structural information on all species in the reaction mixture as the reaction progresses. nih.govunirioja.es The application of these techniques to the reactions of this compound would enable a more rational approach to reaction optimization and a more profound understanding of its chemical behavior. Computational studies, such as Density Functional Theory (DFT) calculations, are also being employed to elucidate the mechanisms of tosylhydrazone reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Butyrophenone P-toluenesulfonylhydrazone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of N-butyrophenone (CAS 495-40-9) with p-toluenesulfonylhydrazide under reflux in methanol or ethanol. Key parameters include stoichiometric ratios (equimolar amounts recommended) and reaction duration (6–12 hours) . Purification involves recrystallization from ethanol or chromatography (HPLC, >98% purity) . Optimization may require adjusting solvent polarity or using inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

- Structural Confirmation : Employ H/C NMR to verify hydrazone formation (e.g., disappearance of ketone carbonyl signals at ~200 ppm in C NMR and appearance of NH protons at δ 8–10 ppm in H NMR) .

- Thermal Stability : Differential scanning calorimetry (DSC) or melting point analysis (expected range: 184–190°C) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (causes irritation) .

- Ventilation : Use fume hoods to mitigate inhalation risks; avoid aerosol formation during weighing .

- Storage : Store in airtight containers at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. How do reaction mechanisms differ between Wolff-Kishner reduction and transition-metal-catalyzed transformations involving this hydrazone?

- Methodological Answer :

- Wolff-Kishner Reduction : Requires strong bases (e.g., NaOH) and high temperatures (>200°C) to generate carbanions, releasing N gas. Ideal for deoxygenating ketones to alkanes .

- Transition-Metal Catalysis : Pd-catalyzed cross-couplings (e.g., with benzyl halides) exploit the hydrazone as a carbene precursor. Optimize catalyst loading (1–5 mol% Pd) and solvent polarity (e.g., DMF or THF) to enhance yields . Mechanistic studies should track intermediates via in-situ IR or mass spectrometry .

Q. How can researchers resolve contradictions in reported reaction yields for hydrazone-mediated syntheses?

- Methodological Answer :

- Variable Control : Standardize substrate purity (≥98% by HPLC) and moisture levels (use molecular sieves in hygroscopic solvents) .

- Kinetic Profiling : Monitor reaction progress via GLC or TLC at 1-hour intervals to identify side reactions (e.g., hydrolysis or dimerization) .

- Computational Modeling : DFT calculations can predict competing pathways (e.g., steric hindrance from the p-toluenesulfonyl group) to rationalize yield disparities .

Q. What strategies improve the stability of this compound in catalytic applications?

- Methodological Answer :

- Ligand Design : Introduce electron-withdrawing groups on the aryl ring to enhance electrophilicity and reduce decomposition .

- Solvent Optimization : Use aprotic solvents (e.g., DCM or toluene) to minimize nucleophilic attack on the hydrazone .

- Additives : Stabilize reactive intermediates with crown ethers or ionic liquids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.